molecular formula C21H21FN4O2 B3730833 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone

2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone

Cat. No. B3730833
M. Wt: 380.4 g/mol
InChI Key: YUOICYSXKMNGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone, also known as FPMP or T-92, is a novel psychoactive compound that belongs to the pyrimidinone class. It was first synthesized in 1990 by a Japanese pharmaceutical company, Tanabe Seiyaku Co., Ltd. FPMP has gained interest in the scientific community due to its potential use as a research tool to study various neurological disorders.

Mechanism of Action

2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone acts as a selective serotonin 5-HT1A receptor agonist. It binds to the receptor and activates it, leading to the release of neurotransmitters such as serotonin and dopamine. This activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to have affinity for other receptors such as the 5-HT2A and 5-HT2C receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine and serotonin in the brain. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been found to have a low potential for abuse and dependence, making it a promising research tool for studying various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone as a research tool is its selectivity for the 5-HT1A receptor, which allows for the study of the receptor's specific role in various neurological disorders. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone also has a low potential for abuse and dependence, making it a safer alternative to other psychoactive compounds. One limitation of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is its limited availability and high cost, which may limit its use in certain research settings.

Future Directions

Future research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone could focus on its potential use in the treatment of various neurological disorders such as depression and anxiety. It could also be used to study the role of the 5-HT1A receptor in other physiological processes such as pain perception and appetite regulation. Further optimization of the synthesis method could lead to improved yield and purity, making 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone more accessible for research purposes.

Scientific Research Applications

2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been used as a research tool to study various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been used to study the role of serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-28-16-8-6-15(7-9-16)18-14-20(27)24-21(23-18)26-12-10-25(11-13-26)19-5-3-2-4-17(19)22/h2-9,14H,10-13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOICYSXKMNGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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